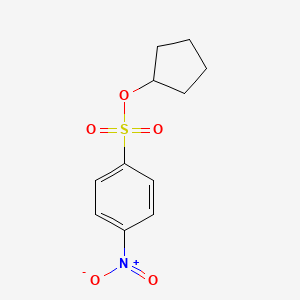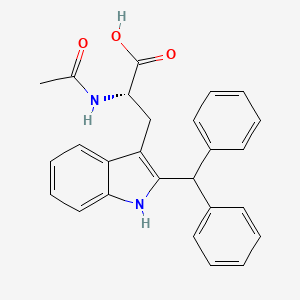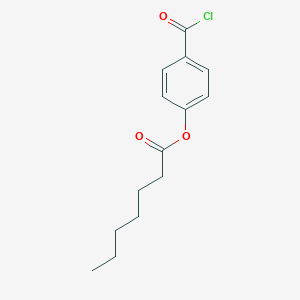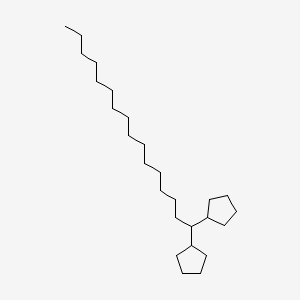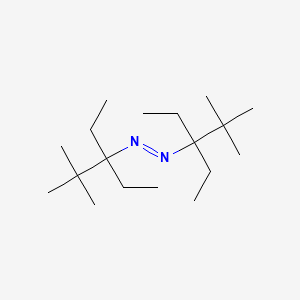
(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene is an organic compound characterized by its unique structure, which includes two 3-ethyl-2,2-dimethylpentan-3-yl groups connected by a diazene (N=N) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene typically involves the coupling of two 3-ethyl-2,2-dimethylpentan-3-yl groups through a diazene linkage. One common method involves the use of azo coupling reactions, where diazonium salts react with aromatic compounds under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale azo coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which (E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene exerts its effects involves the interaction of its diazene linkage with various molecular targets. The diazene group can undergo cleavage, leading to the formation of reactive intermediates that interact with other molecules. These interactions can affect various pathways, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene: shares similarities with other diazene compounds, such as azobenzene and diazene derivatives.
Azobenzene: Known for its photoisomerization properties, azobenzene is used in various applications, including molecular switches and sensors.
Diazene Derivatives: These compounds have diverse applications in organic synthesis and materials science.
Uniqueness
What sets this compound apart is its specific structure, which imparts unique properties and reactivity. Its bulky substituents and diazene linkage make it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
53733-09-8 |
|---|---|
Fórmula molecular |
C18H38N2 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene |
InChI |
InChI=1S/C18H38N2/c1-11-17(12-2,15(5,6)7)19-20-18(13-3,14-4)16(8,9)10/h11-14H2,1-10H3 |
Clave InChI |
YMOGCSIIMZPGIU-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C(C)(C)C)N=NC(CC)(CC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


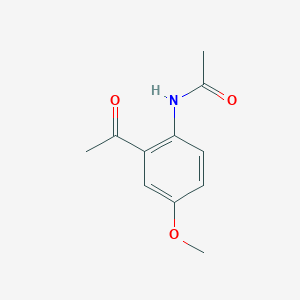
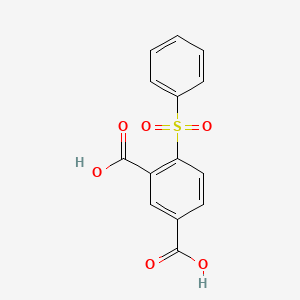
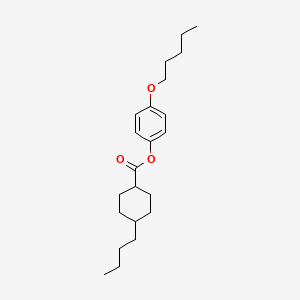
![3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate](/img/structure/B14639526.png)
![1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene](/img/structure/B14639527.png)
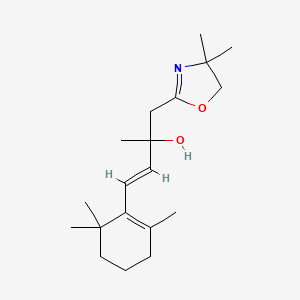
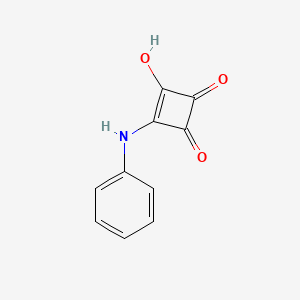
![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)
